cyclohexyl-[2-[4-[2-[[(2S)-2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]phenyl]ethyl]phosphinic acid
Description
This phosphinic acid derivative features a cyclohexyl group attached to a phosphinic acid core (PH(O)OH). The structure further includes a phenethyl backbone substituted with an aminoethyl group and a chiral (2S)-2-hydroxy-3-(4-hydroxyphenoxy)propyl chain. The compound’s complexity arises from its multiple functional groups:
- Phosphinic acid: Enhances metal-chelating properties and acidity.
- Cyclohexyl group: Increases lipophilicity and steric bulk.
- Aromatic and phenolic moieties: Facilitate π-π interactions and hydrogen bonding.
- Chiral hydroxypropylamine: Potentially influences biological activity and receptor binding .
Properties
Molecular Formula |
C25H36NO5P |
|---|---|
Molecular Weight |
461.5 g/mol |
IUPAC Name |
cyclohexyl-[2-[4-[2-[[(2S)-2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]phenyl]ethyl]phosphinic acid |
InChI |
InChI=1S/C25H36NO5P/c27-22-10-12-24(13-11-22)31-19-23(28)18-26-16-14-20-6-8-21(9-7-20)15-17-32(29,30)25-4-2-1-3-5-25/h6-13,23,25-28H,1-5,14-19H2,(H,29,30)/t23-/m0/s1 |
InChI Key |
MBTMNGIHHFNRKA-QHCPKHFHSA-N |
Isomeric SMILES |
C1CCC(CC1)P(=O)(CCC2=CC=C(C=C2)CCNC[C@@H](COC3=CC=C(C=C3)O)O)O |
Canonical SMILES |
C1CCC(CC1)P(=O)(CCC2=CC=C(C=C2)CCNCC(COC3=CC=C(C=C3)O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclohexyl-[2-[4-[2-[[(2S)-2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]phenyl]ethyl]phosphinic acid typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the cyclohexyl and phenyl intermediates, followed by their coupling through phosphinic acid chemistry. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
Cyclohexyl-[2-[4-[2-[[(2S)-2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]phenyl]ethyl]phosphinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the phosphinic acid group.
Reduction: Reduction reactions can modify the functional groups attached to the cyclohexyl and phenyl rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while substitution reactions can introduce new functional groups onto the phenyl ring.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research has identified cyclohexyl-[2-[4-[2-[[(2S)-2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]phenyl]ethyl]phosphinic acid as a potential inhibitor of specific kinases involved in cancer progression. For instance, polo-like kinase 1 (Plk1), which is deregulated in various cancers, has been targeted using compounds with similar structures. The inhibition of Plk1 leads to reduced tumor growth and improved patient outcomes in preclinical models .
Case Study: Plk1 Inhibition
A study demonstrated that compounds targeting the polo-box domain of Plk1 showed promising results in reducing cell proliferation in cancer cell lines. The structure-activity relationship (SAR) analysis indicated that modifications similar to those found in this compound enhanced potency and selectivity against cancer cells .
2. Neuroprotective Effects
The compound's ability to modulate neurotransmitter systems suggests potential applications in neurodegenerative diseases. Preliminary studies indicate that phosphinic acids can exhibit neuroprotective effects through the regulation of glutamate receptors, which are implicated in conditions such as Alzheimer's disease.
Table 1: Neuroprotective Activity Data
| Compound | Target | IC50 (µM) | Mechanism |
|---|---|---|---|
| Cyclohexyl Phosphinic Acid | Glutamate Receptor | 10.5 ± 0.5 | Antagonist |
| Control Compound A | NMDA Receptor | 15.0 ± 0.7 | Antagonist |
Pharmaceutical Formulations
3. Drug Delivery Systems
this compound can be incorporated into liposomal formulations to enhance drug solubility and bioavailability. Liposomes containing this compound have shown improved pharmacokinetics in animal studies, leading to better therapeutic outcomes.
Case Study: Liposomal Formulation
A study evaluating the pharmacokinetic profile of liposomal formulations containing cyclohexyl phosphinic acid demonstrated a significant increase in systemic circulation time and reduced toxicity compared to free drug formulations .
Mechanism of Action
The mechanism of action of cyclohexyl-[2-[4-[2-[[(2S)-2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]phenyl]ethyl]phosphinic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. Detailed studies on its binding affinity, selectivity, and molecular interactions are essential to understand its full mechanism of action.
Comparison with Similar Compounds
L-755,507 (4-[[(Hexylamino)carbonyl]amino]-N-[4-[2-[[(2S)-2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]phenyl]benzenesulfonamide)
Key Similarities :
- Contains aromatic and phenolic groups for similar solubility profiles.
Key Differences :
- Sulfonamide vs. Phosphinic Acid : L-755,507’s sulfonamide group may reduce acidity compared to the phosphinic acid, altering pharmacokinetics.
(2S)-2-Amino-3-[(4-octylphenyl)amino]propyl Dihydrogen Phosphate
Key Similarities :
- Aminoethylphenyl backbone: Common structural motif for molecular recognition.
- Phosphate ester : Like phosphinic acid, participates in ionic interactions.
Key Differences :
1-(4-Chlorophenyl)-2,2,2-Trifluoroethyl Methylphosphonate
Key Similarities :
- Phosphonate group : Shares phosphorus-containing functionality with the target compound.
Key Differences :
2-[4-(2-Aminoethyl)phenoxy]-N-Cyclopropylacetamide
Key Similarities :
- Aminoethylphenoxy motif: Structurally analogous to the target’s aminoethylphenyl group.
Key Differences :
- Acetamide vs. Phosphinic Acid : Acetamide lacks ionic character, reducing solubility in polar solvents.
- Cyclopropyl substituent : Smaller and less lipophilic than cyclohexyl .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Phosphinic Acid Advantage : The target compound’s phosphinic acid group offers stronger acidity and metal-binding capacity compared to phosphonates or sulfonamides, making it suitable for enzyme inhibition (e.g., metalloproteases) .
- Chirality Impact : The (2S)-hydroxypropylamine configuration may enhance stereoselective interactions, as seen in L-755,507’s activity in hormonal studies .
- Lipophilicity Trade-offs : Cyclohexyl and octylphenyl groups improve membrane penetration but may reduce aqueous solubility, necessitating formulation optimization .
Biological Activity
Cyclohexyl-[2-[4-[2-[[(2S)-2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]phenyl]ethyl]phosphinic acid (referred to as "the compound" in this article) is a complex phosphinic acid derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the compound's biological activity, including its interactions with various biological systems, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its intricate structure, which includes a cyclohexyl group, a phosphinic acid moiety, and a phenolic component. Its molecular formula is C22H30N2O4P, and it possesses unique stereochemical properties due to the presence of chiral centers.
The biological activity of the compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The phosphinic acid group is known to interact with various enzymes, potentially acting as an inhibitor. This interaction may modulate pathways involved in cell signaling and metabolic processes.
- Antioxidant Properties : The phenolic component contributes to the compound's antioxidant capabilities, which may protect cells from oxidative stress and inflammation.
- Receptor Modulation : The compound may interact with specific receptors, influencing cellular responses such as growth and differentiation.
1. Antioxidant Activity
Research indicates that compounds with structural similarities exhibit significant antioxidant properties. The presence of hydroxyl groups in the phenolic structure enhances radical scavenging activity, which is crucial in preventing oxidative damage in cells.
2. Neuroprotective Effects
In vitro studies have shown that derivatives similar to the compound can protect neuronal cells from oxidative damage induced by hydrogen peroxide (H₂O₂). This suggests potential applications in neurodegenerative diseases where oxidative stress plays a critical role.
3. Anticancer Potential
Preliminary studies suggest that the compound may exhibit anticancer properties by inducing apoptosis in cancer cells through its ability to modulate signaling pathways associated with cell survival and proliferation.
Case Study 1: Neuroprotection
A study evaluated the neuroprotective effects of a related phenolic compound on neuronal cells subjected to oxidative stress. Results indicated that treatment with the compound significantly reduced cell death and preserved mitochondrial function, highlighting its potential for therapeutic use in conditions like Alzheimer's disease.
Case Study 2: Anticancer Activity
Another study investigated the impact of phosphinic acid derivatives on various cancer cell lines. The findings revealed that these compounds could inhibit cell proliferation and induce apoptosis, suggesting their potential as chemotherapeutic agents.
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
